molecular formula C27H23N3OS B2644255 2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793846-38-4

2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2644255
CAS RN: 1793846-38-4
M. Wt: 437.56
InChI Key: XAGRGQYUIFYDDB-UHFFFAOYSA-N
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Description

The compound “2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were not explicitly mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not explicitly mentioned in the available sources .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

The compound has shown promise in neuroprotection and anti-neuroinflammatory activity. Researchers synthesized a series of novel triazole-pyrimidine-based compounds and evaluated their effects on human microglia and neuronal cell models . Key findings include:

Acaricidal Properties

While not directly related to human health, the compound’s derivatives have been explored for acaricidal activity. Pyrimidifen, a commercial acaricide, served as an inspiration for this research. Although pyrimidifen is effective, it is not low-toxic to mammals. Researchers investigated trifluoroethyl thioether derivatives, leading to the development of flupentiofenox, the first commercially available trifluoroethyl thioether acaricide . Further exploration of related compounds may yield novel acaricidal agents.

Antimycobacterial Activity

In a separate study, thieno[2,3-d]pyrimidin-4(3H)-ones (structurally related to the compound ) were designed, synthesized, and screened against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant antimycobacterial activity, suggesting potential applications in tuberculosis treatment .

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound were not explicitly mentioned in the available sources .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-11-13-22(14-12-18)30-26(31)25-24(23(16-28-25)21-9-4-3-5-10-21)29-27(30)32-17-20-8-6-7-19(2)15-20/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGRGQYUIFYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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